molecular formula C10H12O3 B8809770 (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol

(6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol

Cat. No.: B8809770
M. Wt: 180.20 g/mol
InChI Key: AUKZSCHMOAPNEN-ZJUUUORDSA-N
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Description

(6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol: is an organic compound with the molecular formula C10H12O3 . It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at positions 1, 6, and 7, and a tetrahydro structure at positions 5, 6, 7, and 8. This compound is known for its unique stereochemistry, with the hydroxyl groups in the cis configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,6,7-naphthalenetriol under specific conditions to achieve the desired cis configuration . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: Acyl chlorides, alkyl halides, base catalysts

Major Products:

    Oxidation: Quinones, carboxylic acids

    Reduction: Fully saturated naphthalene derivatives

    Substitution: Esters, ethers

Mechanism of Action

The mechanism of action of (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol is primarily related to its ability to interact with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. In medicinal chemistry, the compound’s structure allows it to act as a β-adrenergic blocking agent, inhibiting the action of certain neurotransmitters and reducing heart rate and blood pressure .

Comparison with Similar Compounds

  • trans-5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol
  • 5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol (racemic mixture)
  • 5,8-Dihydroxy-5,6,7,8-tetrahydro-1,4-naphthoquinone

Comparison: (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. Compared to its trans isomer, the cis form has different reactivity and interaction with biological targets. The racemic mixture contains both cis and trans forms, leading to a combination of properties. The 5,8-dihydroxy derivative has additional hydroxyl groups, which can further influence its chemical behavior and applications .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol

InChI

InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2/t9-,10+/m1/s1

InChI Key

AUKZSCHMOAPNEN-ZJUUUORDSA-N

Isomeric SMILES

C1[C@H]([C@H](CC2=C1C=CC=C2O)O)O

Canonical SMILES

C1C(C(CC2=C1C=CC=C2O)O)O

Origin of Product

United States

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